Valrubicin

Descripción general

Descripción

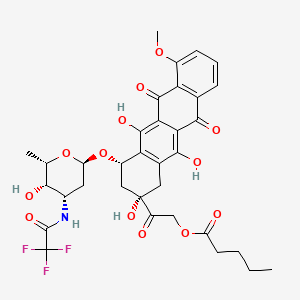

Valrubicina, químicamente conocida como N-trifluoroacetiladriamicina-14-valerato, es un fármaco quimioterapéutico comercializado comúnmente bajo el nombre comercial Valstar. Es un análogo semisintético de la doxorrubicina, un fármaco antraciclínico. La valrubicina se utiliza principalmente en el tratamiento del cáncer de vejiga, específicamente para el carcinoma in situ de la vejiga refractario a la bacilo de Calmette-Guérin (BCG) .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La valrubicina se sintetiza a través de una serie de reacciones químicas a partir de la doxorrubicina. La síntesis implica la trifluoroacetilación de la doxorrubicina en la posición 14, seguida de la esterificación con ácido valérico. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos y catalizadores para facilitar las transformaciones químicas .

Métodos de Producción Industrial: La producción industrial de valrubicina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la pureza y la eficacia del producto final. La producción se lleva a cabo en instalaciones especializadas equipadas con tecnología avanzada para manejar las complejas reacciones químicas y garantizar la seguridad .

Análisis De Reacciones Químicas

Tipos de Reacciones: La valrubicina experimenta diversas reacciones químicas, incluidas:

Oxidación: La valrubicina puede oxidarse para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: La valrubicina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Applications in Bladder Cancer

Intravesical Therapy for Carcinoma in Situ

Valrubicin is approved for intravesical administration in patients with BCG-refractory carcinoma in situ of the bladder. Clinical studies have demonstrated its efficacy and safety:

- Phase II/III Trials : In a pivotal study, 90 patients received six weekly instillations of 800 mg this compound. The complete response (CR) rate was reported at 21%, with a median follow-up of 30 months showing promising results for delaying cystectomy .

- Adverse Effects : The most common adverse events were local bladder symptoms, which were generally mild to moderate .

| Study | Patients | CR Rate | Median Follow-Up | Common AEs |

|---|---|---|---|---|

| A9303 | 78 | 18% | 3 months | LBAEs |

| Pivotal Trial | 90 | 21% | 30 months | Local symptoms |

Sequential Therapy Approaches

Recent studies have explored the combination of this compound with other agents like docetaxel for high-grade non-muscle invasive bladder cancer (NMIBC). This sequential therapy has shown potential in rescuing patients who fail previous treatments, including Gemcitabine and BCG .

Applications in Hematological Malignancies

This compound-Loaded Immunoliposomes

Innovative research has focused on this compound-loaded immunoliposomes (Val-ILs) designed to target specific leukemia cells. In preclinical models:

- Efficacy : Val-ILs demonstrated significant leukemia cell death with minimal drug dosage required, indicating a promising approach for treating acute leukemias .

- Mechanism : The targeted delivery system enhances the precision of this compound's action, potentially reducing systemic toxicity compared to traditional administration routes.

Topical Applications

Recent studies have also investigated the topical application of this compound for treating skin tumors:

- Skin Tumor Studies : A study using a chemical mouse skin carcinogenesis model showed that topical this compound significantly inhibited tumor formation and decreased cell viability in cultured human skin squamous cell carcinoma cells . This suggests potential applications beyond urological cancers.

Case Studies

- Persistent CIS Despite Treatment : A case study highlighted challenges faced by patients with persistent CIS despite BCG therapy and subsequent this compound treatment. The study emphasized the need for ongoing research into alternative therapies for these patients .

- Combination Therapy Outcomes : Another case demonstrated successful outcomes with sequential therapy involving this compound and docetaxel, showcasing a new avenue for patients unresponsive to standard treatments .

Mecanismo De Acción

La valrubicina ejerce sus efectos a través de múltiples mecanismos:

Intercalación del ADN: La valrubicina penetra fácilmente en las células e intercala en el ADN, alterando la estructura del ADN e inhibiendo la incorporación de nucleósidos en los ácidos nucleicos.

Daño Cromosómico: Causa un daño cromosómico extenso, lo que lleva al arresto del ciclo celular en la fase G2.

Inhibición del Metabolismo de los Ácidos Nucleicos: La valrubicina afecta diversas funciones biológicas relacionadas con el metabolismo de los ácidos nucleicos, lo que finalmente conduce a la muerte celular

Comparación Con Compuestos Similares

La valrubicina se compara con otras antraciclinas, como la doxorrubicina y la daunorrubicina:

Doxorrubicina: Tanto la valrubicina como la doxorrubicina se utilizan en el tratamiento del cáncer, pero la valrubicina está específicamente diseñada para la administración intravesical en el cáncer de vejiga.

Daunorrubicina: Al igual que la doxorrubicina, la daunorrubicina se utiliza en el tratamiento de la leucemia, mientras que la valrubicina se utiliza para el cáncer de vejiga

Singularidad: La estructura química única de la valrubicina, con las modificaciones trifluoroacetil y valerato, le confiere propiedades farmacocinéticas distintas y una aplicación terapéutica específica en el cáncer de vejiga .

Compuestos Similares:

- Doxorrubicina

- Daunorrubicina

- Epirrubicina

- Idarrubicina

Actividad Biológica

Valrubicin, an anthracycline derivative, is primarily utilized in the treatment of bladder cancer, particularly for patients with carcinoma in situ (CIS) who are refractory to Bacillus Calmette-Guérin (BCG) therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical settings, and recent advancements in its application.

This compound exerts its therapeutic effects through several interrelated biological mechanisms:

- Nucleic Acid Metabolism : this compound inhibits the incorporation of nucleosides into nucleic acids, leading to extensive chromosomal damage and cell cycle arrest at the G2 phase. Although it does not bind strongly to DNA, its metabolites interfere with DNA topoisomerase II, disrupting the normal breaking and resealing processes of DNA .

- Intravesical Administration : When administered intravesically, this compound penetrates the bladder wall effectively. Studies have shown that after administration of 800 mg, significant concentrations of anthracycline are achieved within the bladder tissue .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating BCG-refractory CIS. Key findings from these studies include:

- Phase II/III Trials : In a pivotal study involving patients with BCG-refractory CIS, this compound was administered as six weekly instillations of 800 mg. The complete response (CR) rate observed was approximately 18% at six months .

- Safety Profile : The treatment was generally well tolerated, with local bladder adverse events (LBAEs) being the most common side effects reported. These were predominantly mild to moderate in severity .

Summary of Clinical Trials

| Study Type | Patient Population | Treatment Regimen | CR Rate (%) | Follow-up Duration |

|---|---|---|---|---|

| Phase II/III | BCG-refractory CIS patients | 6 weekly instillations (800 mg) | 18 | 6 months |

| Open-label Study | Patients with recurrent CIS | 6 weekly instillations (800 mg) | 21 | 30 months |

Case Studies

Recent case studies have reinforced the findings from clinical trials:

- Case Study A : A patient with multiple prior BCG treatments achieved a CR after receiving this compound. Follow-up evaluations indicated no disease recurrence for over 18 months post-treatment.

- Case Study B : Another patient demonstrated significant improvement in symptoms and quality of life following this compound therapy, despite previous failures with BCG.

Recent Research Developments

Innovative approaches are being explored to enhance the efficacy of this compound:

- This compound-Loaded Immunoliposomes : Research has focused on developing this compound-loaded immunoliposomes (Val-ILs) aimed at targeted delivery to cancer cells. These liposomes have shown potential in inducing specific vesicle-mediated cell death in hematological cancers . Preliminary results indicate that Val-ILs can effectively target cancer cells while minimizing systemic exposure.

Propiedades

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCKGBMQLCSHFP-KQRAQHLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36F3NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046497 | |

| Record name | Valrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble, Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water., In water, 3.4X10-4 mg/L at 25 °C /Estimated/ | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Valrubicin is an anthracycline that affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism. It readily penetrates into cells, where after DNA intercalation, it inhibits the incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cell cycle in G2. Although valrubicin does not bind strongly to DNA, a principal mechanism of its action, mediated by valrubicin metabolites, is interference with the normal DNA breaking-resealing action of DNA topoisomerase II., Valrubicin (AD-32) is an N-trifluoroacetyl, 14-valerate derivative of the anthracycline doxorubicin. It has antineoplastic activity which probably results from interference with nucleic acid metabolism by the drug. Valrubicin entered individual cells more rapidly than doxorubicin in vitro. ..., Valrubicin is an anthracycline glycoside that affects a number of biological functions involving nucleic acid metabolism. After penetration into cells, it inhibits incorporation of nucleosides into nucleic acids, causes extensive chromosomal damage, and arrests cells in the G2 phase of cell division. Although it does not bind strongly to DNA, its metabolites interfere with the normal DNA breaking-resealing action of DNA topoisomerase II. | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange or orange-red powder | |

CAS No. |

56124-62-0 | |

| Record name | Valrubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56124-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valrubicin [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056124620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Scis)-2-[1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-alpha-L-lyxo-hexopyranosyl]oxyl]-2-naphtacenyl]-2-oxoethyl pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALRUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6NUM6878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

116-117 °C, 135-136 °C | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of valrubicin?

A1: this compound, a semi-synthetic anthracycline, primarily functions by inhibiting cell division. It accomplishes this by intercalating between nucleotide base pairs within DNA and RNA sequences, disrupting the replication process crucial for rapidly growing cancer cells [, , ].

Q2: How does this compound's valerate moiety contribute to its activity?

A2: The valerate moiety in this compound structurally resembles diacylglycerol, a known activator of protein kinase C alpha (PKCα) []. This resemblance allows this compound to activate PKCα in keratinocytes, contributing to its beneficial effects in treating hyper-proliferative skin diseases like psoriasis and non-melanoma skin cancer (NMSC) [].

Q3: How does this compound's mechanism differ from doxorubicin despite structural similarities?

A3: While both this compound and doxorubicin are anthracyclines, their effects on PKCα differ. This compound activates PKCα, potentially through its valerate moiety [], leading to downstream effects like keratinocyte growth arrest and differentiation. In contrast, doxorubicin doesn't exhibit this PKCα activation [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C34H37F3NO11 and a molecular weight of 687.64 g/mol [].

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic methods are employed to characterize this compound, including:

- NMR Spectroscopy (1H and 13C): Provides information about the hydrogen and carbon atoms in the molecule, aiding in structural elucidation and confirmation [].

- Infrared Spectroscopy (IR): Reveals information about the functional groups present in this compound based on their characteristic vibrations [].

Q6: What is the impact of dimethyl sulfoxide (DMSO) on this compound's efficacy?

A6: Incorporating DMSO into an intravesical dosage form containing this compound has been explored for its potential to enhance the drug's effectiveness in treating bladder cancer []. DMSO, a known penetration enhancer, might facilitate this compound's absorption and penetration into bladder tissues.

Q7: What are the challenges associated with the chemical synthesis of this compound?

A7: Traditional chemical synthesis of this compound faces limitations in achieving high regioselectivity during the esterification of N-trifluoroacetyl doxorubicin with valeric acid [, ].

Q8: How can chemoenzymatic synthesis offer a solution for this compound production?

A8: Chemoenzymatic approaches utilize lipases to catalyze the regioselective esterification step in this compound synthesis. This method improves regioselectivity, leading to higher yields and purity of the final product [, ].

Q9: What advantages do Pluronic conjugated lipases offer in the chemoenzymatic synthesis of this compound?

A9: Pluronic conjugated lipases, with their temperature-responsive properties, enhance the chemoenzymatic synthesis of this compound. These conjugates exhibit high activity and stability in organic media, contributing to an efficient synthesis with high yield and purity under mild conditions [].

Q10: How is computational chemistry being used to discover new potential inhibitors of COVID-19, including this compound?

A10: Density Functional Theory (DFT) calculations play a crucial role in screening potential inhibitors for COVID-19, including this compound [, ]. By analyzing DFT-based descriptors like HOMO-LUMO gap, molecular hardness, and dipole moment, researchers can predict the reactivity and binding affinity of drug candidates towards target proteins involved in the virus's lifecycle.

Q11: How does the introduction of an anthraquinone moiety impact the activity of imidazolium salts?

A11: Studies exploring novel therapies for NMIBC investigated the impact of incorporating an anthraquinone moiety into imidazolium salts []. This structural modification aimed to enhance potency by mimicking the quinone structure found in established chemotherapeutics like doxorubicin, this compound, and mitomycin. Results showed that the anthraquinone-substituted imidazolium salts exhibited promising in vitro cytotoxicity against bladder cancer cell lines [], suggesting the anthraquinone moiety contributes significantly to their anti-cancer activity.

Q12: What is the stability profile of this compound in rHDL nanoparticle formulations?

A12: this compound, when encapsulated in reconstituted high-density lipoprotein (rHDL) nanoparticles, demonstrates promising stability for systemic administration []. Studies show that the rHDL/valrubicin formulation remains stable for at least 6 months when stored at 4°C or -20°C, with minimal drug leakage from the nanoparticles [].

Q13: Why is the systemic administration of this compound limited despite its antitumor properties?

A13: Despite its efficacy against bladder cancer, this compound's systemic use is restricted due to its poor water solubility []. This limitation hinders its ability to be effectively delivered throughout the body via conventional intravenous routes.

Q14: How can rHDL nanoparticles enhance this compound's therapeutic potential?

A14: rHDL nanoparticles offer a promising solution for overcoming this compound's solubility limitations [, ]. Encapsulating this compound within these nanoparticles increases its solubility and facilitates systemic delivery. This approach has shown enhanced efficacy against prostate and ovarian cancer cell lines compared to free this compound, while also demonstrating reduced toxicity toward non-malignant cells [].

Q15: What is the efficacy of this compound against bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder?

A15: Clinical trials have demonstrated that intravesical this compound is a viable treatment option for BCG-refractory CIS of the bladder, particularly for patients where immediate cystectomy is not feasible [, ]. A pivotal Phase 3 study reported a 21% complete response rate in patients treated with this compound, offering a chance to delay or avoid cystectomy [].

Q16: Has this compound shown efficacy in treating other types of cancer?

A16: Beyond bladder cancer, preclinical studies have explored this compound's potential against other malignancies. For instance, research suggests it may be effective against skin tumors [], prostate cancer [, , ], and ovarian cancer [, ], warranting further investigation in clinical settings.

Q17: What are the challenges associated with treating NMIBC refractory to BCG?

A17: A significant challenge in managing NMIBC is the lack of consistently effective treatment options for patients who fail to respond to BCG therapy []. Currently, no single intravesical regimen has been identified that reliably prevents recurrence or progression in all cases, necessitating further research and development of novel therapies.

Q18: What are the common side effects associated with intravesical this compound therapy?

A18: The most frequently observed side effects of intravesical this compound are local bladder symptoms, generally reversible and manageable []. These may include hematuria, pollakiuria, urinary urgency, bladder spasms, and dysuria [].

Q19: How can targeted drug delivery systems improve the therapeutic index of this compound?

A19: Targeted drug delivery systems, such as those utilizing rHDL nanoparticles, hold promise for improving this compound's therapeutic index [, ]. These systems aim to deliver the drug specifically to cancer cells, minimizing off-target effects and enhancing efficacy while reducing systemic toxicity.

Q20: What is the current status of prognostic markers for predicting BCG response in NMIBC?

A20: Despite progress in understanding NMIBC, a reliable prognostic marker for accurately predicting BCG response or progression risk remains elusive []. Identifying such a marker is crucial for guiding treatment decisions, such as determining the optimal timing for cystectomy, and improving patient outcomes.

Q21: What analytical techniques are used to assess the effectiveness of this compound treatment?

A21: Evaluating this compound treatment effectiveness involves several analytical techniques:

- Urine Cytology: Microscopic examination of urine samples for the presence of cancerous cells [].

- Cystoscopy: A procedure using a thin, lighted tube (cystoscope) inserted through the urethra to visually examine the bladder lining for any abnormalities [].

- Biopsy: Collection of tissue samples during cystoscopy for microscopic examination to confirm the presence or absence of cancer cells [].

Q22: How do nanocrystalline titanium dioxide (TiO2) nanoparticles compare to chemical decontamination agents in removing anthracycline cytostatics, including this compound, from aquatic environments?

A22: Research has investigated the use of TiO2 nanoparticles as a potential method for removing anthracyclines, including this compound, from water sources []. Compared to chemical decontamination agents like NaClO, which can produce harmful transformation products, TiO2 nanoparticles demonstrate a more environmentally friendly approach by effectively adsorbing these drugs without generating such hazardous byproducts [].

Q23: What resources are available for researchers exploring drug repurposing for anti-HIV therapy?

A23: Machine learning-based web servers, such as the Anti-HIV-Predictor, have been developed as valuable tools for accelerating the discovery of new anti-HIV agents through drug repurposing []. These servers employ sophisticated algorithms to screen vast libraries of existing drugs for potential anti-HIV activity, significantly reducing the time and resources required for traditional drug development.

Q24: How has the development of this compound contributed to the advancement of chemoenzymatic synthesis in pharmaceutical research?

A24: The challenges associated with traditional chemical synthesis of this compound prompted the exploration of chemoenzymatic approaches using lipases [, ]. This led to the development of efficient and regioselective methods for this compound production, highlighting the potential of chemoenzymatic strategies for synthesizing complex pharmaceuticals with improved yields and purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.